N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide
Overview
Description
“N’-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide”, also known as MDA-19 or BZO-HEXOXIZID, is a synthetic cannabinoid . It belongs to the group of synthetic cannabinoid receptor agonists . The molecular formula of this compound is C21H23N3O2 .
Synthesis Analysis
MDA-19 was first synthesized in 2008 as a selective type-2 cannabinoid receptor (CB2) agonist due to its potential to treat neuropathic pain . The synthesis process and further analysis of this compound are detailed in various scientific papers .Molecular Structure Analysis
The molecular structure of MDA-19 is complex, with a molecular weight of 349.4262 g/mol . The InChI Key of the compound is ZGQHMZCITJHYOW-QOCHGBHMSA-N .Chemical Reactions Analysis
The chemical reactions involving MDA-19 are complex and involve multiple steps . Further details about these reactions can be found in the referenced scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of MDA-19 are detailed in various scientific papers . The compound has a complex structure and specific physical and chemical properties that contribute to its biological activity .Scientific Research Applications
Apoptosis Induction in Cancer Research
N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide derivatives have been identified as potent inducers of apoptosis in cancer cells. A study by Sirisoma et al. (2009) discovered a series of substituted benzohydrazides that function as apoptosis inducers. Particularly, N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide demonstrated significant potency in human colorectal carcinoma cells, suggesting its potential application in cancer treatment (Sirisoma et al., 2009).
Thrombopoietin Receptor Agonists
Tang et al. (2010) explored the role of oxoindolin-3-ylidene ethyl benzohydrazides as thrombopoietin (TPO) receptor agonists. This suggests their potential application in disorders related to platelet production and function, such as thrombocytopenia (Tang et al., 2010).
Analgesic and Anti-Inflammatory Properties
Research by Saravanan et al. (2012) on N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives revealed significant analgesic and anti-inflammatory activities. These findings suggest their potential as therapeutic agents for pain and inflammation management (Saravanan et al., 2012).
Antimicrobial Applications
Tiwari et al. (2016) synthesized 2,3-dihydrooxazole-spirooxindole derivatives starting from N'-(2-oxoindolin-3-ylidene) benzohydrazide and found them to exhibit good antibacterial and antifungal activity. This indicates the potential use of these compounds in treating microbial infections (Tiwari et al., 2016).
Solubility and Solvation Behavior Analysis
Shakeel et al. (2016) conducted a study on the solubility and solvation behavior of N'-(1-(N-(methyl) benzylaminomethyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy) benzohydrazide. Understanding these properties is crucial for the development of pharmaceutical formulations and drug delivery systems [(Shakeel et al., 2016)](https://consensus.app/papers/solubility-solvation-behavior-n′1nmethyl-shakeel/6d54ea42cf6d59768679b6a8f7b22575/?utm_source=chatgpt).
Anticancer Agent Synthesis and Evaluation
Katiyar et al. (2015) synthesized N'-(2-oxoindolin-3-ylidene)benzohydrazide derivatives and evaluated their cytotoxic properties against various cancer cell lines. The study identified specific derivatives as potent inhibitors, suggesting their potential as anticancer agents (Katiyar et al., 2015).
Anti-Mycobacterial Activity
A study by Abdu-Allah et al. (2017) focused on synthesizing benzohydrazide derivatives and evaluating their activity against Mycobacterium tuberculosis. This indicates their potential in developing new treatments for tuberculosis (Abdu-Allah et al., 2017).
Potential Antitumor Applications
Zhong et al. (2007) explored the crystal structures of copper(II), manganese(II), and nickel(II) complexes with N'-(2-oxoindolin-3-ylidene)benzohydrazide. The Cu(II) complex showed significant antitumor activity, suggesting its potential use in cancer therapy (Zhong et al., 2007).
Antioxidant Activity
Gudipati et al. (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and evaluated their anticancer and antioxidant activities. This research highlights the potential of these compounds in developing antioxidant agents for various pathological conditions (Gudipati et al., 2011).
Future Directions
properties
IUPAC Name |
N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRTDOKKSWDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029871, DTXSID401345281 | |
Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide | |
CAS RN |
1048973-47-2, 1104302-26-2 | |
Record name | MDA-19 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048973472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BZO-HEXOXIZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83OI5CX2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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